molecular formula C15H26O2 B3846365 [5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol

[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol

Cat. No. B3846365
M. Wt: 238.37 g/mol
InChI Key: LQPMZMFZFJEKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of [5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death. The compound may also interact with specific receptors or enzymes in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that [5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol has antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects in animal models. The compound has potential as a drug delivery system due to its ability to encapsulate hydrophobic drugs and release them in a controlled manner.

Advantages and Limitations for Lab Experiments

One advantage of using [5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol in lab experiments is its unique structure, which allows for the study of its biological effects and potential applications. However, a limitation is that the compound may be difficult and time-consuming to synthesize, which could limit its availability for research.

Future Directions

There are several future directions for research on [5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol. One direction is to further investigate its antibacterial and antifungal properties and potential as a drug delivery system. Another direction is to study its potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound could be modified to improve its biological activity or drug delivery properties.

Scientific Research Applications

[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol has potential applications in various scientific research areas. It has been studied for its antibacterial and antifungal properties, as well as its potential as a drug delivery system. The compound has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

[5-methyl-1-(4-methylpent-3-enyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)5-4-6-15-8-7-14(10-16,11-17-15)13(3)9-15/h5,13,16H,4,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPMZMFZFJEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC1(CO2)CO)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol
Reactant of Route 2
[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol
Reactant of Route 3
[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol
Reactant of Route 4
[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol
Reactant of Route 5
[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol
Reactant of Route 6
[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol

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